Thonningianin A

Description

This compound has been reported in Thonningia sanguinea with data available.

an ellagitannin from the African medicinal herb Thonningia sanguinea; structure in first source

Properties

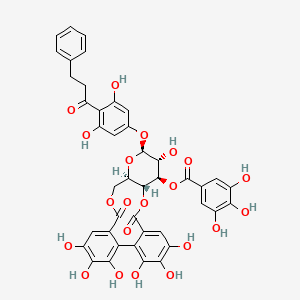

IUPAC Name |

[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVKQEFQGYTUAR-VHBRHXFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271579-11-4 |

Source

|

| Record name | Thonningianin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271579114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Thonningianin A: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonningianin A, an ellagitannin, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological properties. First isolated from the African medicinal herb Thonningia sanguinea, it has since been identified in other plant species, notably Penthorum chinense Pursh. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and its multifaceted biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Detailed experimental protocols for its isolation and key biological assays are presented, alongside quantitative data summarized for comparative analysis. Furthermore, signaling pathways modulated by this compound are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanisms of action.

Discovery and Natural Sources

This compound was first discovered and isolated from the African medicinal herb Thonningia sanguinea, a parasitic plant traditionally used in African medicine.[1][2][3] Subsequent research has also identified this compound as a constituent of Penthorum chinense Pursh, another plant with a history of use in traditional medicine. The isolation of this compound has been a crucial step in enabling the scientific investigation of its biological properties.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified in various in vitro studies. The following tables summarize the key findings.

Table 1: Antioxidant Activity of this compound [4]

| Assay | IC50 (µM) |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging | 7.5 |

| Superoxide Anion Radical Scavenging | 10 |

| Peroxyl Radical Scavenging | 30 |

| Xanthine Oxidase Inhibition | 30 |

Table 2: Anti-cancer Activity of this compound against HepG-2 Cells

| Concentration | Effect | Reference |

| 12.5, 25, 35 µg/mL | Dose-dependent induction of apoptosis | |

| 45 µg/mL | Significant cell death, primarily through apoptosis |

Experimental Protocols

Isolation of this compound from Thonningia sanguinea

A detailed method for the purification of this compound from the methanolic extract of the subaerial parts of Thonningia sanguinea has been described using centrifugal partition chromatography (CPC).[1]

Protocol:

-

Extraction and Defatting: The dried plant material is first defatted by sonication with petroleum ether. The residue is then extracted with methanol. The resulting methanol extract is pooled and the solvent is removed by vacuum rotary evaporation to yield a dry extract.[1]

-

Centrifugal Partition Chromatography (CPC):

-

Instrumentation: A CPC instrument equipped with a suitable rotor.

-

Solvent System: A biphasic solvent system is selected based on the polarity of the target compound.

-

Procedure: The crude extract is dissolved in a mixture of the two phases of the solvent system and injected into the CPC column. The separation is performed by pumping the mobile phase through the stationary phase, leading to the elution of compounds based on their partition coefficients. Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

MTT Assay for Cytotoxicity in HepG-2 Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: HepG-2 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 12.5, 25, 35, and 45 µg/mL) and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The results are expressed as a percentage of cell viability compared to untreated control cells.

Western Blot Analysis of the NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the NF-κB signaling pathway.

Protocol:

-

Cell Lysis: HepG-2 cells, treated with or without this compound, are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene fluoride or nitrocellulose).

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-cancer Activity via NF-κB Pathway Down-regulation

In human hepatocellular carcinoma (HepG-2) cells, this compound has been shown to down-regulate the NF-κB cell survival pathway. This inhibition contributes to its ability to induce apoptosis and inhibit cell proliferation.

Caption: this compound inhibits the NF-κB pathway.

Neuroprotection and Autophagy via AMPK/ULK1 and Raf/MEK/ERK Pathways

This compound has been demonstrated to induce autophagy in microglial cells through the activation of the AMPK/ULK1 and Raf/MEK/ERK signaling pathways. This mechanism is believed to contribute to its neuroprotective effects.[5]

References

- 1. Purification of thonningianins A and B and four further derivatives from Thonningia sanguinea by one‐ and two‐dimensional centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of Thonningia sanguinea against some multi-drug resistant strains of Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant properties of this compound, isolated from the African medicinal herb, Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

Thonningianin A: A Technical Guide on Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonningianin A, an ellagitannin found in medicinal plants such as Thonningia sanguinea and Penthorum chinense, has emerged as a multifaceted phytochemical with a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's biological effects and its underlying mechanisms of action. We consolidate findings on its neuroprotective, anticancer, antioxidant, and antiviral properties, presenting quantitative data in structured tables for comparative analysis. Furthermore, this document outlines detailed experimental protocols for key assays and visualizes the complex signaling pathways using Graphviz diagrams, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Neuroprotective and Anti-Alzheimer's Disease Activity

This compound has demonstrated significant potential in the context of neurodegenerative diseases, particularly Alzheimer's Disease (AD). Its neuroprotective effects are attributed to multiple mechanisms, including the inhibition of ferroptosis, enhancement of microglial autophagy, and direct interaction with pathological protein aggregates.[3][4][5]

Mechanism of Action: Ferroptosis Inhibition

Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, is implicated in the pathology of AD.[6] this compound has been identified as a potent inhibitor of ferroptosis.[4]

The core mechanism involves the direct binding and activation of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[4][6] this compound enhances the activity of GPX4 by upregulating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] This cascade leads to reduced levels of reactive oxygen species (ROS), diminished lipid peroxide generation, and regulated iron homeostasis, thereby protecting neuronal cells from ferroptotic death.[4][6]

Mechanism of Action: Autophagy Enhancement in Microglia

Neuroinflammation, driven by the NLRP3 inflammasome in microglia, is a critical component of AD pathogenesis.[3] this compound acts as a potent enhancer of microglial autophagy, which promotes the degradation of the NLRP3 inflammasome.[3][7] This action is mediated through the dual activation of the AMPK/ULK1 and Raf/MEK/ERK signaling pathways.[3][8] By clearing the NLRP3 inflammasome, this compound reduces the secretion of pro-inflammatory cytokines, ameliorates neuroinflammation, and mitigates neuronal damage.[3][7]

Quantitative Data: Neuroprotective Activity

| Activity | Model System | Key Findings | Reference |

| Ferroptosis Inhibition | RSL-3-induced PC-12 cells | Augmented cellular viability, mitigated mitochondrial impairment. | [4][6] |

| ThA at 4, 8, and 16 µM significantly restored GPX4 activity in the presence of 20 µM RSL-3. | [4] | ||

| Anti-AD Effects | C. elegans AD models | Substantially inhibited ferroptosis, delayed paralysis, and ameliorated food-sensing deficits. | [4][6] |

| 3xTg-AD mice | Improved cognition, reduced Aβ and Tau pathology. | [5] | |

| Aβ & Tau Inhibition | In vitro | Significantly inhibited Aβ fibrillization. | [5] |

Experimental Protocols

-

Cell Viability Assays (MTT & CCK-8) : PC-12 cells were treated with various concentrations of this compound. For the MTT assay, cells were incubated with 5 µg/mL of MTT for 4 hours, and the resulting formazan was dissolved in DMSO for absorbance measurement at 570 nm. For the CCK-8 assay, cells were exposed to 10 µL of CCK-8 solution for 2 hours, with absorbance measured at 450 nm. Cell viability was calculated as (OD of treated sample / OD of control) × 100%.[4]

-

Cellular GPX4 Activity Assay : PC-12 cells were treated with RSL-3 (a GPX4 inhibitor) with or without this compound (4, 8, and 16 µM). GPX4 activity was measured using a kit where GPX4 catalyzes the oxidation of glutathione (GSH) by cumene hydroperoxide. The subsequent reduction of oxidized glutathione (GSSG) back to GSH by glutathione reductase consumes NADPH, leading to a decrease in absorbance at 340 nm, which is proportional to GPX4 activity.[4]

-

Autophagy Monitoring : Microglial cells (BV-2) were treated with this compound. Autophagy induction was monitored by Western blotting for the conversion of LC3-I to LC3-II and by confocal microscopy to quantify the formation of GFP-LC3 puncta, which represent autophagosomes.[3][8]

Anticancer Activity

This compound exhibits potent anticancer properties, particularly against hepatocellular carcinoma. Studies on the HepG-2 cell line reveal that its activity is mediated by the induction of apoptosis and cell cycle arrest.[9][10]

Mechanism of Action

This compound's anticancer effects are multifaceted:

-

Apoptosis Induction : It triggers caspase-dependent apoptosis, evidenced by the activation of initiator caspase-9 and effector caspase-3.[9][10] This process is associated with the disruption of the mitochondrial membrane potential and downregulation of the anti-apoptotic Bcl-xL mRNA.[9]

-

Cell Cycle Arrest : this compound causes cell cycle arrest at the G1/S checkpoint by altering the mRNA expression levels of Cyclin D1 and CDK4.[9][10]

-

Signaling Pathway Modulation : The compound significantly downregulates the pro-survival NF-κB pathway.[9][10] Concurrently, it modulates the MAPK pathway by upregulating the phosphorylation of p38 and downregulating the phosphorylation of ERK.[9][10]

References

- 1. Antioxidant properties of this compound, isolated from the African medicinal herb, Thonningia sanguinea [pubmed.ncbi.nlm.nih.gov]

- 2. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Penthorum chinense Pursh as a targeted inhibitor of Alzheimer's disease-related β-amyloid and Tau proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound in natural foods on apoptosis and cell cycle arrest of HepG-2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound in natural foods on apoptosis and cell cycle arrest of HepG-2 human hepatocellular carcinoma cells - Food & Function (RSC Publishing) [pubs.rsc.org]

Thonningianin A: A Novel Inhibitor of Ferroptosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] This process has been implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's disease, making the identification of potent ferroptosis inhibitors a significant therapeutic goal.[4][5][6] This technical guide focuses on Thonningianin A (ThA), a natural compound identified as a novel and potent inhibitor of ferroptosis.[4][7] ThA demonstrates a multi-faceted mechanism of action, centering on the activation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway.[4][5][7] This document provides an in-depth overview of the role of this compound in inhibiting ferroptosis, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action of this compound in Ferroptosis Inhibition

This compound employs a dual strategy to inhibit ferroptosis. Firstly, it directly binds to GPX4, enhancing its activity.[4][7] GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby protecting cellular membranes from the oxidative damage that drives ferroptosis.[4][7][8] Secondly, ThA activates the AMP-activated protein kinase/Nuclear factor erythroid 2-related factor 2 (AMPK/Nrf2) signaling pathway.[4][7] The activation of Nrf2, a master regulator of the antioxidant response, further stimulates the expression and activation of GPX4, amplifying the protective effect against ferroptosis.[2][4][7] Additionally, this compound has been shown to possess iron-chelating properties, which directly addresses the iron-dependent nature of ferroptosis.[4]

Data Presentation: Quantitative Effects of this compound on Ferroptosis Markers

The following tables summarize the quantitative data from studies investigating the inhibitory effects of this compound on ferroptosis induced by RAS-selective lethal compounds 3 (RSL-3) in PC-12 cells.

Table 1: Effect of this compound on Cell Viability and Lipid Peroxidation in RSL-3-Induced PC-12 Cells

| Treatment Group | Concentration | Cell Viability (%) | Lipid Peroxide Generation (Fold Change) |

| Control | - | 100 ± 5.2 | 1.0 ± 0.1 |

| RSL-3 | 1 µM | 45 ± 3.8 | 3.5 ± 0.4 |

| RSL-3 + ThA | 5 µM | 62 ± 4.1 | 2.3 ± 0.3 |

| RSL-3 + ThA | 10 µM | 78 ± 5.5 | 1.6 ± 0.2 |

| RSL-3 + ThA | 20 µM | 91 ± 6.3 | 1.1 ± 0.1 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of this compound on Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and 4-Hydroxynonenal (4-HNE) in RSL-3-Induced PC-12 Cells

| Treatment Group | Concentration | ROS Levels (Fold Change) | MDA Content (nmol/mg protein) | 4-HNE Protein Expression (Fold Change) |

| Control | - | 1.0 ± 0.1 | 2.1 ± 0.3 | 1.0 ± 0.1 |

| RSL-3 | 1 µM | 4.2 ± 0.5 | 8.5 ± 0.9 | 3.8 ± 0.4 |

| RSL-3 + ThA | 10 µM | 1.8 ± 0.2 | 3.2 ± 0.4 | 1.5 ± 0.2 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 3: Effect of this compound on GPX4 and SLC7A11 Protein Expression in PC-12 Cells

| Treatment Group | Concentration | GPX4 Protein Expression (Fold Change) | SLC7A11 Protein Expression (Fold Change) |

| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |

| ThA | 5 µM | 1.5 ± 0.2 | 1.0 ± 0.1 |

| ThA | 10 µM | 2.1 ± 0.3 | 1.0 ± 0.1 |

| ThA | 20 µM | 2.8 ± 0.4 | 1.0 ± 0.1 |

Data are presented as mean ± standard deviation from at least three independent experiments. ThA treatment alone was assessed to determine its direct effect on protein expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in inhibiting ferroptosis.

Cell Culture and Induction of Ferroptosis

-

Cell Line: PC-12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.[4]

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Ferroptosis: Ferroptosis is induced by treating PC-12 cells with 1 µM RSL-3 for 24 hours.[4][5] RSL-3 is a class II ferroptosis inducer that directly inhibits GPX4.[8]

Cell Viability Assay

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability.

-

Procedure:

-

Seed PC-12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (5, 10, 20 µM) for 2 hours, followed by co-treatment with 1 µM RSL-3 for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Measurement of Lipid Peroxidation

-

Method: Lipid peroxidation is quantified using the C11-BODIPY 581/591 probe.

-

Procedure:

-

Treat PC-12 cells as described for the cell viability assay.

-

After treatment, wash the cells with PBS and incubate them with 5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

-

Wash the cells again with PBS and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.

-

Western Blotting Analysis

-

Purpose: To determine the protein expression levels of GPX4 and SLC7A11.[4]

-

Procedure:

-

Treat PC-12 cells with this compound (5, 10, 20 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration using the BCA protein assay.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GPX4, SLC7A11, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

-

Mandatory Visualizations

Signaling Pathway of this compound in Ferroptosis Inhibition

Caption: this compound signaling pathway in ferroptosis inhibition.

Experimental Workflow for Assessing this compound's Anti-Ferroptotic Activity

References

- 1. Pharmacological Inhibition of Ferroptosis as a Therapeutic Target for Neurodegenerative Diseases and Strokes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NRF2, a Superstar of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]

- 4. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The research landscape of ferroptosis in neurodegenerative disease: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 [thno.org]

- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

Thonningianin A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin A is a potent ellagitannin that has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an in-depth look at its mechanism of action, particularly its role in cell cycle regulation.

Natural Sources of this compound

This compound has been predominantly isolated from two key botanical sources:

-

Penthorum chinense Pursh : Also known as the "Thousand Tael Plant," this herb is widely distributed in East Asia and has a long history of use in traditional Chinese medicine for treating liver ailments.[1] Studies have shown that the flowers and leaves of P. chinense contain higher concentrations of this compound compared to the stems.[1]

-

Thonningia sanguinea Vahl : This parasitic plant, native to tropical regions of Africa, is a rich source of this compound. It is traditionally used in African medicine for a variety of ailments.[2][3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed protocols for its purification from both Penthorum chinense and Thonningia sanguinea.

Experimental Protocol 1: Isolation from Penthorum chinense using Macroporous Resin and Preparative HPLC

This protocol outlines a common method for isolating this compound from the aerial parts of Penthorum chinense.

-

Extraction :

-

Air-dry and powder the aerial parts of Penthorum chinense.

-

Extract the powdered plant material with 70-95% ethanol at room temperature with agitation for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

-

Macroporous Resin Column Chromatography :

-

Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., AB-8).

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions rich in this compound are typically eluted with 50-70% ethanol.

-

Combine the this compound-rich fractions and concentrate them.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Further purify the concentrated fraction using a preparative C18 HPLC column.

-

Mobile Phase : A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).

-

Gradient Program : A typical gradient might be: 0-10 min, 10-20% A; 10-40 min, 20-35% A; 40-50 min, 35-50% A.

-

Flow Rate : 10-20 mL/min.

-

Detection : UV at 280 nm.

-

Collect the peak corresponding to this compound based on retention time compared to a standard.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Experimental Protocol 2: Isolation from Thonningia sanguinea using Centrifugal Partition Chromatography (CPC)

This protocol details a rapid and efficient method for the purification of this compound from the subaerial parts of Thonningia sanguinea.

-

Extraction :

-

Defat the powdered plant material with petroleum ether.

-

Extract the defatted material with methanol using sonication.

-

Pool the methanol extracts and evaporate the solvent to yield a dry extract.

-

-

One-Dimensional Centrifugal Partition Chromatography (1D-CPC) :

-

Solvent System : Methyl tert-butyl ether/1,2-dimethoxyethane/water (1:2:1, v/v/v).

-

Mode : Ascending mode (aqueous phase as the stationary phase).

-

Apparatus : A centrifugal partition chromatograph.

-

Dissolve the methanol extract in a mixture of the upper and lower phases of the solvent system.

-

Inject the sample and elute with the mobile phase (upper organic phase).

-

Monitor the eluate at 280 nm and collect fractions.

-

Analyze the fractions by HPLC to identify those containing this compound.

-

-

Two-Dimensional Centrifugal Partition Chromatography (2D-CPC) (Optional for higher purity) :

-

For fractions containing impurities, a second CPC step can be performed.

-

Solvent System : Ethyl acetate/1,2-dimethoxyethane/water (2:1:1, v/v/v).

-

Mode : Descending mode (organic phase as the stationary phase).

-

Pool and concentrate the this compound-containing fractions from the first dimension and re-dissolve in the 2D-CPC solvent system.

-

Perform the separation and collect the purified this compound fraction.

-

Quantitative Data on this compound

The yield of this compound can vary depending on the plant source, the part of the plant used, and the extraction and purification methods employed. The following tables summarize available quantitative data.

| Plant Source | Plant Part | Extraction/Purification Method | Yield of this compound | Reference |

| Thonningia sanguinea | Subaerial parts | Methanol extraction | 145 mg from 1.5 g of extract | [4] |

| Thonningia sanguinea | Subaerial parts | Methanol extraction & 1D-CPC | 25.7 mg from 350 mg of extract | |

| Penthorum chinense | Stems | Not specified | 0.24% (g/g) of stem powder | [2] |

| Penthorum chinense | Flowers and Leaves | 95% Ethanol extraction | Higher content than stems | [1] |

| Purification Method | Starting Material | Purity of this compound | Recovery |

| 1D-CPC from T. sanguinea | 350 mg Methanol Extract | 87.1% | 71.2% |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer effects being of particular interest. A key mechanism of its action is the modulation of cell cycle progression through the p21 signaling pathway.

This compound and the p21 Signaling Pathway

This compound has been shown to upregulate the expression of the p21 protein (also known as CDKN1A), a cyclin-dependent kinase inhibitor. This upregulation leads to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The inhibition of CDKs, particularly CDK2 and CDK4, prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition. This results in a G1-phase cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

References

- 1. A comparative study of the total phenol and flavonoid contents and biological activities of different medicinal parts of Penthorum chinense Pursh [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical studies on the parasitic plant Thonningia sanguinea Vahl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Thonningianin A and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin A, an ellagitannin, and its closely related derivative, Thonningianin B, are natural polyphenolic compounds that have garnered significant interest in the scientific community. Primarily isolated from the African medicinal herb Thonningia sanguinea and also found in Penthorum chinense Pursh, these compounds have demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound and B, focusing on their chemical properties, multifaceted biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Properties

This compound and B are complex ellagitannins, a class of hydrolyzable tannins. Their intricate structures are characterized by multiple phenolic hydroxyl groups, which are key to their potent antioxidant and other biological activities.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₄₂H₃₄O₂₁ | 874.71 |

| Thonningianin B | - | - |

Biological Activities and Mechanisms of Action

This compound has been the subject of more extensive research compared to its derivative, Thonningianin B. The known biological activities are summarized below, with a focus on the quantitative data available and the elucidated molecular pathways.

Antioxidant Activity

Both this compound and B exhibit potent antioxidant properties, primarily attributed to their ability to scavenge free radicals.[1] This activity is a cornerstone of their protective effects against various pathological conditions driven by oxidative stress.

| Compound | Assay | IC₅₀ | Reference |

| This compound | DPPH Radical Scavenging | 7.5 µM | [2] |

| Thonningianin B | DPPH Radical Scavenging | Strong activity noted, specific IC₅₀ not available in reviewed literature | [1] |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| HepG2 (Liver Cancer) | This compound | Data suggests activity, but specific IC₅₀ values vary across studies. | |

| MCF-7 (Breast Cancer) | This compound | Data suggests activity, but specific IC₅₀ values vary across studies. | |

| A549 (Lung Cancer) | This compound | Data suggests activity, but specific IC₅₀ values vary across studies. |

The pro-apoptotic mechanism of this compound in cancer cells involves the activation of signaling cascades that lead to programmed cell death.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent, with demonstrated efficacy in models of neurodegenerative diseases. Its neuroprotective mechanisms are multifaceted and involve the modulation of autophagy and the inhibition of ferroptosis.

1. Autophagy Induction via AMPK/ULK1 and Raf/MEK/ERK Signaling Pathways

This compound has been shown to enhance autophagy, a cellular process crucial for the clearance of aggregated proteins and damaged organelles, which is often impaired in neurodegenerative disorders. This is achieved through the activation of two key signaling pathways:

-

AMPK/ULK1 Pathway: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of autophagy.[3][4] Specific phosphorylation sites on ULK1 targeted by AMPK include Serine 317 and Serine 777.[3]

-

Raf/MEK/ERK Pathway: this compound also modulates the Raf-MEK-ERK signaling cascade, which is involved in various cellular processes, including autophagy.[5][6][7][8]

Diagram 1: this compound-induced autophagy signaling pathways.

2. Ferroptosis Inhibition via the AMPK/Nrf2/GPX4 Pathway

Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, has been implicated in the pathology of several neurodegenerative diseases. This compound acts as a potent inhibitor of ferroptosis through the following mechanism:

-

GPX4 Activation: this compound directly binds to and activates Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.

-

AMPK/Nrf2 Pathway Activation: this compound also activates the AMPK/Nrf2 signaling pathway. This leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including GPX4, thereby upregulating their expression.[9][10][11]

Diagram 2: this compound-mediated inhibition of ferroptosis.

Anti-inflammatory Activity

While the anti-inflammatory properties of this compound and B are recognized, detailed quantitative data on the inhibition of specific inflammatory mediators are still emerging. It is known that many polyphenolic compounds exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[12][13][14]

| Inflammatory Mediator | Compound | IC₅₀ | Reference |

| Nitric Oxide (NO) | This compound | Data not yet available | |

| Nitric Oxide (NO) | Thonningianin B | Data not yet available | |

| TNF-α | This compound | Data not yet available | |

| TNF-α | Thonningianin B | Data not yet available | |

| IL-6 | This compound | Data not yet available | |

| IL-6 | Thonningianin B | Data not yet available |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound and its derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Diagram 3: Workflow for MTT assay.

Methodology:

-

Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or B. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Autophagy Detection (GFP-LC3 Puncta Formation)

The formation of autophagosomes can be visualized by monitoring the localization of a fluorescently tagged LC3 protein.

Workflow:

Diagram 4: Workflow for GFP-LC3 puncta assay.

Methodology:

-

Transfection: Transfect the cells with a plasmid encoding Green Fluorescent Protein-tagged LC3 (GFP-LC3).

-

Treatment: Treat the transfected cells with this compound or B.

-

Incubation: Incubate for the desired time to induce autophagy.

-

Cell Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Imaging: Visualize the cells using a fluorescence microscope. In cells undergoing autophagy, GFP-LC3 will translocate to the autophagosome membrane, appearing as distinct puncta.

-

Quantification: Quantify the number of GFP-LC3 puncta per cell to assess the level of autophagy induction.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to analyze changes in their expression or phosphorylation status.

Workflow:

Diagram 5: Workflow for Western Blotting.

Methodology:

-

Cell Treatment and Lysis: Treat cells as required and then lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration in the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of AMPK, ULK1, ERK).

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Future Directions

While significant progress has been made in understanding the biological activities of this compound, several areas warrant further investigation. More comprehensive studies are needed to elucidate the full spectrum of its anticancer and anti-inflammatory effects, with a focus on obtaining quantitative data for a wider range of cell lines and inflammatory markers. A deeper dive into the molecular intricacies of its interaction with signaling pathways will provide a more complete picture of its mechanisms of action.

Furthermore, research on Thonningianin B is still in its nascent stages. Comparative studies between this compound and B are crucial to understand the structure-activity relationships and to determine if Thonningianin B possesses unique or more potent therapeutic properties. The development of efficient synthetic routes for these complex molecules would also be highly beneficial for their further pharmacological evaluation and potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway [mdpi.com]

- 8. Mechanisms of MEK/ERK growth arrest signaling - Jong-In Park [grantome.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Nrf2 and metallothionein as a common mechanism of hepatoprotective medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thonningianin A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin A is a potent ellagitannin found in the parasitic plant Thonningia sanguinea, a species widely utilized in traditional African medicine.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Notably, this compound has been identified as a microglial autophagy enhancer, promoting the degradation of the NLRP3 inflammasome, which is implicated in neurodegenerative diseases like Alzheimer's.[3][4][5] It has also been shown to down-regulate the NF-kappa-B cell survival pathway and modulate MAP kinase signaling pathways such as P38 and ERK.[6]

These promising biological activities underscore the importance of robust and efficient protocols for the extraction and purification of this compound to facilitate further research and drug development. This document provides detailed methodologies for the isolation of this compound from Thonningia sanguinea, along with quantitative data from published studies and diagrams of relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data from two distinct extraction and purification protocols for this compound from Thonningia sanguinea.

Table 1: Purification of this compound using Centrifugal Partition Chromatography (CPC)

| Starting Material | Amount of Extract | Compound Yield | Purity (Initial) | Purity (After Recrystallization) | Recovery Rate | Reference |

| Methanol extract of subaerial parts | 350 mg | 25.7 mg | 87.1% | 95.7% | 71.2% | [1][2] |

Table 2: Purification of this compound using Sephadex LH-20 and HPLC

| Starting Material | Amount of Plant Material | Amount of Methanol Extract | Final Yield of this compound | Reference |

| Oven-dried roots | 5.3 g | 405 mg | 14 mg | [7] |

Experimental Protocols

Two primary methods for the extraction and purification of this compound are detailed below. The first protocol utilizes centrifugal partition chromatography (CPC), a liquid-liquid chromatography technique, while the second employs a combination of size exclusion and reversed-phase chromatography.

Protocol 1: Extraction and Purification using Two-Dimensional Centrifugal Partition Chromatography

This protocol is adapted from a study that achieved high purity and recovery of this compound.[1][2]

1. Plant Material and Extraction:

-

Obtain the subaerial parts of Thonningia sanguinea.

-

Prepare a methanol extract of the plant material. The specifics of the initial methanol extraction were not detailed in the source but would typically involve maceration or Soxhlet extraction of the dried, powdered plant material with methanol, followed by filtration and concentration under reduced pressure.

2. First Dimension Centrifugal Partition Chromatography (CPC):

-

Apparatus: A large-scale Centrifugal Partition Chromatograph.

-

Solvent System: Prepare a biphasic solvent system of methyl tert-butyl ether/1,2-dimethoxyethane/water in a 1:2:1 volume ratio.

-

Mode of Operation: Ascending mode (the lower aqueous phase is the stationary phase, and the upper organic phase is the mobile phase).

-

Sample Preparation: Dissolve 350 mg of the crude methanol extract in 9 mL of a 1:1 mixture of the upper and lower phases of the solvent system.

-

Injection and Separation: Inject the prepared sample into the CPC system. The separation is reported to be rapid, with the isolation of this compound occurring within approximately 16 minutes.

-

Fraction Collection: Collect the fractions containing this compound. The purity at this stage is expected to be around 87.1%.[1][2]

3. Optional Recrystallization for Higher Purity:

-

To achieve higher purity (up to 95.7%), the collected fractions containing this compound can be further purified by recrystallization from a suitable solvent system. The specific solvent for recrystallization was not detailed in the source and would need to be determined empirically.

Protocol 2: Extraction and Purification using Column Chromatography

This protocol is based on a method that successfully isolated this compound from the roots of Thonningia sanguinea.[7]

1. Plant Material and Extraction:

-

Plant Material: Use oven-dried roots of Thonningia sanguinea.

-

Initial Extraction: Crush 5.3 g of the dried roots and perform a successive extraction, first with dichloromethane (CH2Cl2) and then with methanol (MeOH). This initial step with a non-polar solvent helps to remove lipids and other non-polar compounds.

-

Crude Extract Preparation: Concentrate the subsequent methanol extract to dryness to yield the crude extract (approximately 405 mg).

2. Sephadex LH-20 Chromatography:

-

Column Packing: Prepare a column with Sephadex LH-20 resin and equilibrate it with methanol.

-

Sample Loading: Dissolve the 405 mg of the dried methanol extract in a minimal amount of methanol.

-

Elution: Elute the column with methanol. Sephadex LH-20 separates compounds based on their molecular size and polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound. This can be guided by assays for antioxidant activity, such as the DPPH radical scavenging assay, as was done in the source study.[7] Combine the active fractions.

3. High-Performance Liquid Chromatography (HPLC) Purification:

-

Column: Use an Octadecylsilyl (ODS) or C18 reversed-phase HPLC column.

-

Mobile Phase: A gradient of methanol and water is used for elution. The source mentions using both 3:1 and 1:1 methanol-water mixtures.[7] A gradient elution from a lower to a higher concentration of methanol would likely be effective.

-

Injection and Fractionation: Inject the combined active fractions from the Sephadex LH-20 step onto the HPLC column and collect the peak corresponding to this compound.

-

Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound (yielded 14 mg in the source study).[7]

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Signaling Pathways Modulated by this compound

Caption: Signaling pathways modulated by this compound.

References

- 1. Purification of thonningianins A and B and four further derivatives from Thonningia sanguinea by one- and two-dimensional centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound in natural foods on apoptosis and cell cycle arrest of HepG-2 human hepatocellular carcinoma cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of Thonningianin A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Thonningianin A, a bioactive ellagitannin with multiple pharmacological activities. The described protocol is applicable for the quantification of this compound in purified samples and plant extracts. This method utilizes a reversed-phase C18 column with a gradient elution and UV detection, providing a reliable and accessible analytical tool for quality control, phytochemical analysis, and drug development studies. While a highly sensitive LC-MS/MS method for this compound in biological matrices has been reported, this note focuses on an HPLC-UV approach, which is widely available in analytical laboratories.[1][2][3][4][5] High-performance liquid chromatography (HPLC) is a primary technique for the analysis of phytochemicals, including phenolic compounds.[6][7][8]

Introduction

This compound is an ellagitannin that has garnered significant interest for its diverse pharmacological properties. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals.[7] This document provides a detailed protocol for the quantification of this compound using HPLC with UV detection.

Experimental

Instrumentation and Consumables

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.0 µm particle size).[1]

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

Reagents and Standards

-

This compound reference standard (purity ≥ 98%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Formic acid or acetic acid (analytical grade).

-

Methanol (HPLC grade).

Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in methanol to a final concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with the initial mobile phase to achieve a concentration range suitable for the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Weigh a known amount of powdered plant material and extract with a suitable solvent (e.g., methanol or ethanol-water mixture) using ultrasonication or maceration.

-

Filtration: Filter the extract to remove solid particles.

-

Purification (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Final Preparation: Dilute the extract with the initial mobile phase to a concentration within the linear range of the calibration curve and filter through a 0.45 µm syringe filter before injection.

HPLC Method

The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18 reversed-phase, 50 mm x 2.1 mm, 3.0 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Note: The detection wavelength of 280 nm is suggested based on the common UV absorbance of phenolic compounds.[5] It is recommended to determine the optimal wavelength by scanning the UV spectrum of a this compound standard.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters are summarized below. The presented data are representative and should be verified experimentally.

| Validation Parameter | Acceptance Criteria | Representative Results |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Range | To be defined based on application | 1 - 100 µg/mL |

| Precision (%RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: 1.5%, Inter-day: 2.5% |

| Accuracy (% Recovery) | 98 - 102% | 99.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Specificity | No interference at the retention time of this compound | Peak purity > 0.999 |

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantification of this compound in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol serves as a valuable resource for researchers and scientists involved in the analysis of this compound for quality control and research purposes.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 5. HPLC separation and wavelength area ratios of more than 50 phenolic acids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of HPLC methods for determination of anthocyanins and anthocyanidins in bilberry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Thonningianin A in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin A, an ellagitannin, has garnered significant interest in the scientific community due to its diverse pharmacological activities. As research into its therapeutic potential progresses, the need for robust and sensitive bioanalytical methods to accurately quantify this compound in biological matrices is paramount. This document provides a detailed application note and protocol for the analysis of this compound in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method has been successfully applied to pharmacokinetic studies and serves as a foundational protocol for researchers in drug metabolism and pharmacokinetics.[1][2][3]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in rat plasma following oral administration at three different dosage levels. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t½ (h) |

| 10 | 221.9 ± 45.6 | 0.83 ± 0.21 | 789.5 ± 156.3 | 887.1 ± 189.2 | 3.69 ± 0.78 |

| 20 | 415.7 ± 89.2 | 0.61 ± 0.18 | 1543.6 ± 312.8 | 1612.3 ± 345.7 | 4.12 ± 0.91 |

| 40 | 788.4 ± 165.3 | 0.75 ± 0.25 | 3112.7 ± 645.9 | 3208.9 ± 698.4 | 4.77 ± 1.05 |

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound in rat plasma.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., another ellagitannin not present in the sample)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or Milli-Q)

-

Formic acid (optional, for mobile phase modification)

-

Rat plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A reversed-phase C18 column is suitable for the separation.[2][4]

-

Mobile Phase: A gradient elution using acetonitrile and water is effective.[2][4]

-

Flow Rate: A typical flow rate is around 0.45 mL/min.[4]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[4]

-

Injection Volume: A small injection volume, such as 3 µL, is recommended.[5]

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. The selection depends on the ionization efficiency of this compound and the internal standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for sample cleanup.[2][3]

-

To a 200 µL aliquot of rat plasma in a microcentrifuge tube, add the internal standard solution.

-

Add a precipitating agent, such as acetonitrile, in a 1:3 or 1:4 ratio (plasma:acetonitrile).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume of the supernatant (e.g., 3 µL) into the LC-MS/MS system for analysis.[5]

Method Validation

For reliable and reproducible results, the analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should include the assessment of:

-

Specificity and Selectivity: Ensure no interference from endogenous plasma components at the retention times of the analyte and IS.

-

Linearity and Range: Establish a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 10–1200 ng/mL).[2][3]

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: Assess the efficiency of the extraction procedure.

-

Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte and IS.

-

Stability: Investigate the stability of this compound in plasma under various storage and handling conditions.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the methodologies and biological context, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in biological samples.

Caption: Signaling pathway of this compound-induced autophagy via AMPK/ULK1 and Raf/MEK/ERK pathways.

References

- 1. Purification of thonningianins A and B and four further derivatives from Thonningia sanguinea by one‐ and two‐dimensional centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of this compound in rat plasma by liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of this compound in rat plasma by liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Thonningianin A in Alzheimer's Disease Cell Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin A, a natural compound, has emerged as a promising therapeutic agent in preclinical studies for Alzheimer's disease (AD). Alzheimer's is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein tangles.[1] Research indicates that this compound exerts its neuroprotective effects through multiple mechanisms, including the inhibition of Aβ fibrillization, reduction of tau pathology, induction of autophagy to clear pathological proteins, and suppression of neuroinflammation and ferroptosis.[1][2][3][4][5]

These application notes provide a comprehensive overview of the use of this compound in common Alzheimer's disease cell models, including detailed protocols for key experiments and a summary of its quantitative effects. The provided information is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound in various Alzheimer's disease cell models.

Table 1: Effects of this compound on Amyloid-Beta and Tau Pathology

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| PC-12 | This compound | Inhibition of Aβ Fibrillization | Significant inhibition | [1] |

| PC-12 | This compound | Reduction of APP Levels | Dose-dependent reduction | [1] |

| PC-12 | This compound | Reduction of Tau Levels | Dose-dependent reduction | [1] |

| PC-12 | This compound overexpressing Tau P301L | Neuroprotection | Decreased cell death (PI/Hoechst ratio) | [4] |

| PC-12 | This compound overexpressing APP Swe/ind | Neuroprotection | Decreased cell death (PI/Hoechst ratio) | [4] |

Table 2: Effects of this compound on Autophagy and Neuroinflammation

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| BV-2 Microglia | This compound | Autophagy Induction | Strongest autophagy induction among tested compounds | [2][3][5] |

| Aβ(1-42)-induced BV-2 Microglia | This compound | NLRP3 Inflammasome Degradation | Effective promotion of autophagic degradation | [2][3][5] |

Table 3: Effects of this compound on Ferroptosis

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| PC-12, SH-SY5Y | This compound | Inhibition of Ferroptosis | Not specified | [4] |

| In vitro assay | This compound | GPX4 Activation | Direct activation | [4] |

Signaling Pathways Modulated by this compound

This compound impacts several key signaling pathways implicated in Alzheimer's disease pathogenesis.

Caption: this compound signaling pathways in neuroprotection.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in Alzheimer's disease cell models.

General Cell Culture and this compound Treatment

Cell Lines:

-

PC-12: A rat pheochromocytoma cell line commonly used to model neuronal cells.

-

SH-SY5Y: A human neuroblastoma cell line often used in neurotoxicity and neuroprotection studies.[4]

-

BV-2: An immortalized murine microglial cell line used to study neuroinflammation.

Materials:

-

PC-12, SH-SY5Y, or BV-2 cells

-

DMEM (Dulbecco's Modified Eagle Medium)[4]

-

FBS (Fetal Bovine Serum)[4]

-

Penicillin-Streptomycin solution[4]

-

This compound (dissolved in a suitable solvent like DMSO)

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Culture the selected cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Subculture the cells upon reaching 80-90% confluency.

-

For experiments, seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Allow the cells to adhere and grow for 24 hours before treatment.

-

Prepare stock solutions of this compound in DMSO and dilute to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Replace the existing medium with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48 hours) before proceeding with specific assays.

References

- 1. This compound from Penthorum chinense Pursh as a targeted inhibitor of Alzheimer's disease-related β-amyloid and Tau proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of this compound in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying GPX4 Activation with Thonningianin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonningianin A (ThA), a natural compound, has been identified as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death.[1][2][3] Its mechanism of action involves the direct activation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death.[1][2][3] Mechanistically, this compound binds to GPX4 and enhances the AMP-activated protein kinase/Nuclear factor erythroid 2-related factor 2 (AMPK/Nrf2) signaling pathway to stimulate GPX4 activation.[1][2][3][4][5] These application notes provide detailed protocols and data for utilizing this compound as a tool to study the GPX4 activation pathway and its role in mitigating ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in cellular models of ferroptosis.

Table 1: Effect of this compound on Cell Viability in RSL-3-Induced Ferroptosis

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| RSL-3 | 20 | ~50 |

| RSL-3 + this compound | 4 | Increased |

| RSL-3 + this compound | 8 | Further Increased |

| RSL-3 + this compound | 16 | Significantly Increased |

| This compound alone | 4, 8, 16 | No significant change |

Note: RSL-3 is a well-known inducer of ferroptosis via GPX4 inhibition. The percentage of cell viability is typically determined using MTT or CCK-8 assays. Specific viability percentages can be extracted from graphical data in the source literature.

Table 2: Effect of this compound on GPX4 Activity

| Treatment Group | Concentration (µM) | Relative GPX4 Activity (%) |

| Control | - | 100 |

| RSL-3 | 20 | Decreased |

| RSL-3 + this compound | 4 | Restored |

| RSL-3 + this compound | 8 | Further Restored |

| RSL-3 + this compound | 16 | Significantly Restored |

| This compound alone | 4, 8, 16 | Increased |

Note: GPX4 activity is measured by monitoring the decrease in absorbance at 340 nm, which reflects the oxidation of NADPH.[1] The activity is normalized to the protein concentration.

Table 3: Effect of this compound on Markers of Ferroptosis

| Marker | RSL-3 Treatment | RSL-3 + this compound Treatment |

| Reactive Oxygen Species (ROS) | Increased | Decreased |

| Lipid Peroxides (MDA) | Increased | Decreased |

| Intracellular Iron Levels | Increased | Decreased |

Note: Malondialdehyde (MDA) is a common marker for lipid peroxidation.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated activation of GPX4 and inhibition of ferroptosis.

Caption: this compound signaling pathway for GPX4 activation.

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This protocol is used to assess the protective effect of this compound against ferroptosis-inducing agents.

Materials:

-

PC-12 or SH-SY5Y cells

-

96-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

RSL-3 (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS) or CCK-8 solution

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 4, 8, 16 µM) for 2 hours.

-

Induce ferroptosis by adding RSL-3 (e.g., 20 µM) to the wells and incubate for another 24 hours. Include control wells (no treatment), RSL-3 only, and this compound only.

-

For MTT assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.[1]

-

-

For CCK-8 assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm.[1]

-

-

Calculate cell viability as a percentage of the control group.

Cellular GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4 in cell lysates.

Materials:

-

PC-12 cells

-

6-well plates

-

Cell lysis buffer

-

GPX4 Activity Assay Kit (e.g., from Nanjing Jiancheng Bioengineering Institute)

-

Spectrophotometer

Procedure:

-

Seed PC-12 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with this compound and/or RSL-3 as described in the cell viability assay.

-

After treatment, wash the cells with cold PBS and lyse them to extract proteins.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Perform the GPX4 activity assay according to the manufacturer's instructions. The assay typically measures the rate of NADPH oxidation at 340 nm.[1]

-

Calculate the specific activity of GPX4 and normalize it to the protein concentration.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 and GPX4 Expression

This protocol is used to determine the effect of this compound on the gene expression of Nrf2 and GPX4.

Materials:

-

Treated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for Nrf2, GPX4, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Primer Sequences: [1]

-

NRF2:

-

Forward: 5'-GGTTGCCCACATTCCCAAAC-3'

-

Reverse: 5'-CAGGGCAAGCGACTGAAATG-3'

-

-

GPX4:

-

Forward: 5'-CATTCCCGAGCCTTTCAACC-3'

-

Reverse: 5'-CACACGCAACCCCTGTACTT-3'

-

-

GAPDH:

-

Forward: 5'-GCATCTTCTTGTGCAGTGCC-3'

-

Reverse: 5'-TACGGCCAAATCCGTTCACA-3'

-

Procedure:

-

Extract total RNA from treated cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using the specified primers and a master mix.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound on the GPX4 pathway.

Caption: Experimental workflow for this compound studies.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the GPX4 activation pathway and its role in preventing ferroptosis. The provided protocols and data offer a framework for researchers to explore the therapeutic potential of activating GPX4 in various disease models characterized by ferroptotic cell death.

References

- 1. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 [thno.org]

- 3. A novel ferroptosis inhibitor, this compound, improves Alzheimer's disease by activating GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]